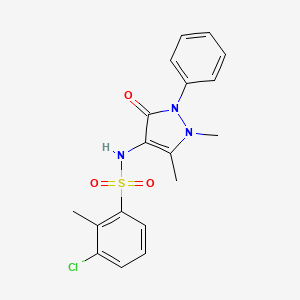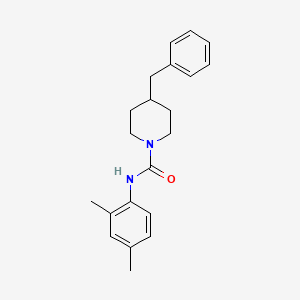![molecular formula C23H28N2O4S B10972139 [1-(2-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B10972139.png)
[1-(2-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid: is a complex organic compound featuring a cyclopentyl ring, a thiophene ring, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur under acidic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or through the use of carbamoyl chloride in the presence of a base.
Attachment of the Cyclopentyl Ring: The cyclopentyl ring is typically introduced through a Grignard reaction, where a cyclopentyl magnesium halide reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the thiophene derivative with the cyclopentyl acetic acid derivative using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
Medically, [1-(2-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid could be investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or anticancer properties, depending on its interaction with biological targets.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-(2-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
[1-(2-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid: can be compared to other thiophene derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H28N2O4S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[1-[2-[[3-carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino]-2-oxoethyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C23H28N2O4S/c1-13-6-7-16(10-14(13)2)19-15(3)30-22(20(19)21(24)29)25-17(26)11-23(12-18(27)28)8-4-5-9-23/h6-7,10H,4-5,8-9,11-12H2,1-3H3,(H2,24,29)(H,25,26)(H,27,28) |
InChI Key |
KORWTWFIPWFYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)CC3(CCCC3)CC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10972068.png)

![5-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B10972082.png)

![N-(3-acetylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10972098.png)
![1-(2-Methylpropyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B10972100.png)
![N-(3,5-difluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10972102.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10972114.png)

![1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B10972122.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}ethanesulfonamide](/img/structure/B10972125.png)
